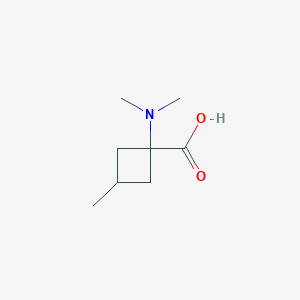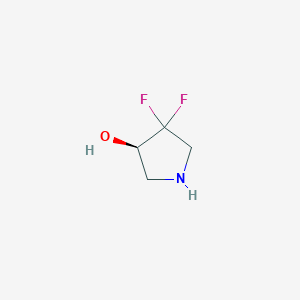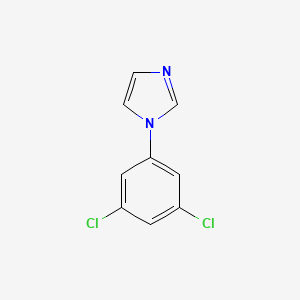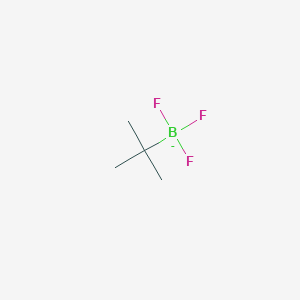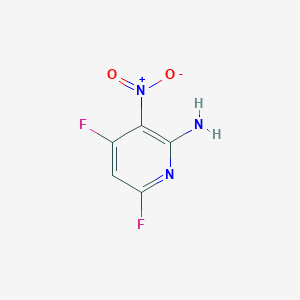![molecular formula C10H8FNO4 B15227559 Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate](/img/structure/B15227559.png)
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family This compound is characterized by its unique structure, which includes a fluorine atom, a methyl group, and a carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-fluorobenzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets, while the oxazole ring can contribute to its overall stability and bioavailability.
類似化合物との比較
Similar Compounds
Methyl 6-fluorochromone-2-carboxylate: This compound shares a similar fluorinated structure but differs in the presence of a chromone ring instead of an oxazole ring.
Methyl 6-methoxy-3-methylindole-2-carboxylate: This compound has a similar carboxylate ester group but features an indole ring system.
Uniqueness
Methyl 6-fluoro-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-4-carboxylate is unique due to its specific combination of a fluorine atom, a methyl group, and an oxazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C10H8FNO4 |
|---|---|
分子量 |
225.17 g/mol |
IUPAC名 |
methyl 6-fluoro-3-methyl-2-oxo-1,3-benzoxazole-4-carboxylate |
InChI |
InChI=1S/C10H8FNO4/c1-12-8-6(9(13)15-2)3-5(11)4-7(8)16-10(12)14/h3-4H,1-2H3 |
InChIキー |
UXCPORGJYXTQBZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C=C(C=C2OC1=O)F)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,7-Dichloro-N-(3-chlorophenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B15227480.png)
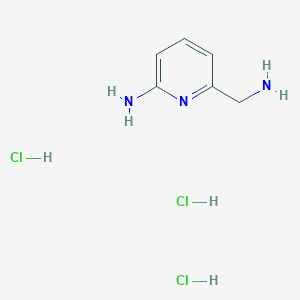

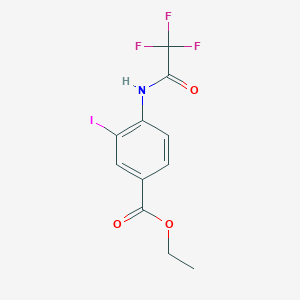
![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)
